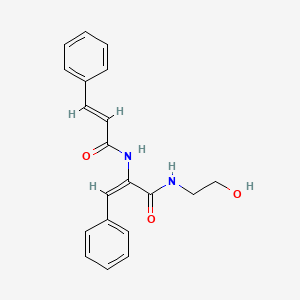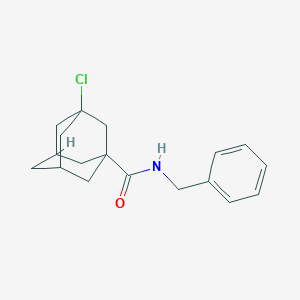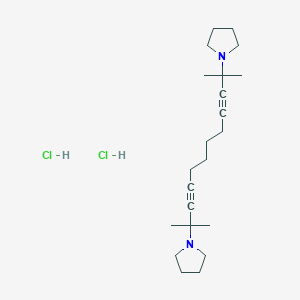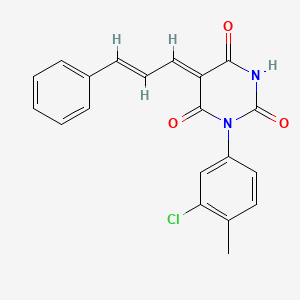
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide, also known as CAPE, is a natural compound found in propolis, which is a resinous substance produced by bees. CAPE has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, inducible nitric oxide synthase, and nuclear factor-kappa B. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide interacts with cell membrane receptors, such as the adenosine A2A receptor and the transient receptor potential vanilloid 1 receptor, to exert its effects.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been shown to affect various biochemical and physiological processes. It can reduce the levels of reactive oxygen species and lipid peroxidation products, which can damage cells and tissues. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has some limitations as well. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can interact with other compounds and proteins in complex biological systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide. One area of research is the development of novel synthetic methods for 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide and its analogs, which can improve its pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the mechanisms of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide need to be thoroughly evaluated to ensure its potential clinical applications.
Métodos De Síntesis
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be synthesized from cinnamic acid and N-(2-hydroxyethyl)-3-phenylacrylamide through a condensation reaction. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also has antioxidant properties, which can protect cells from oxidative stress and prevent cell damage. In addition, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-14-13-21-20(25)18(15-17-9-5-2-6-10-17)22-19(24)12-11-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2,(H,21,25)(H,22,24)/b12-11+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUVZJNNASTOB-OBMWWMMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(5-bromo-2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880965.png)

![(1-methyl-3-phenylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4880977.png)

![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880996.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-bromo-1H-benzimidazole](/img/structure/B4881010.png)
![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)